molecular formula C15H22N2O4S B4793762 2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B4793762
M. Wt: 326.4 g/mol
InChI Key: JMPHMFXFNHIWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a compound that belongs to the class of sulfonylurea drugs. It has been widely used in scientific research for its ability to modulate the activity of ATP-sensitive potassium channels in cells.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide involves the inhibition of ATP-sensitive potassium channels in cells. This results in the depolarization of the cell membrane and the subsequent release of insulin in pancreatic beta cells. It also causes vasodilation, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide include the regulation of blood glucose levels, the promotion of insulin secretion, and the prevention of diabetic complications. It also causes vasodilation, which can lead to a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in lab experiments include its ability to modulate the activity of ATP-sensitive potassium channels in cells, which is crucial for insulin secretion and cardiovascular function. Its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

For the research on 2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide include the development of more potent and selective compounds that can target specific ATP-sensitive potassium channels in cells. It can also be used in the development of new drugs for the treatment of diabetes and cardiovascular diseases. Furthermore, it can be used in the study of the molecular mechanisms underlying the regulation of blood glucose levels and the prevention of diabetic complications.

Scientific Research Applications

2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been used in various scientific research studies, particularly in the field of diabetes and cardiovascular diseases. It has been found to modulate the activity of ATP-sensitive potassium channels in cells, which play a crucial role in insulin secretion and cardiovascular function. It has also been used in studies related to the regulation of blood glucose levels and the prevention of diabetic complications.

properties

IUPAC Name

2-methoxy-N-methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11-6-8-17(9-7-11)22(19,20)12-4-5-14(21-3)13(10-12)15(18)16-2/h4-5,10-11H,6-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHMFXFNHIWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 3
2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.